(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
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Overview
Description
(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound with a cyclohexanone core. This compound is characterized by multiple phenylmethoxy groups and a hydroxyl group, making it a highly functionalized molecule. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the cyclohexanone.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups can be introduced through nucleophilic substitution reactions. Benzyl alcohols can be reacted with the cyclohexanone core in the presence of a strong base to form the phenylmethoxy groups.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), is used to oxidize a secondary alcohol to a ketone, followed by reduction to form the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or an aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), benzyl bromide (C6H5CH2Br)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted cyclohexanone derivatives
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. Its structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and kinetics.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The phenylmethoxy groups and hydroxyl group can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable precursor for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone involves its interaction with specific molecular targets. The hydroxyl group and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(methoxy)-5-[(methoxy)methyl]-cyclohexanone
- (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(ethoxy)-5-[(ethoxy)methyl]-cyclohexanone
- (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(propoxy)-5-[(propoxy)methyl]-cyclohexanone
Uniqueness
The uniqueness of (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone lies in its multiple phenylmethoxy groups, which provide distinct steric and electronic properties. These groups enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
306968-44-5 |
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Molecular Formula |
C35H36O6 |
Molecular Weight |
552.667 |
IUPAC Name |
(2R,3S,4R,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34+,35-/m0/s1 |
InChI Key |
JWXHKWBUBUUEFP-FLLNZLDLSA-N |
SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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